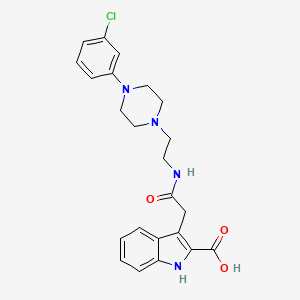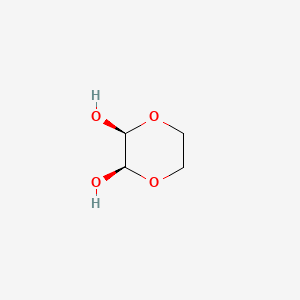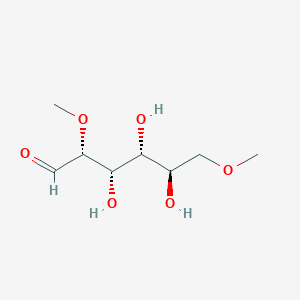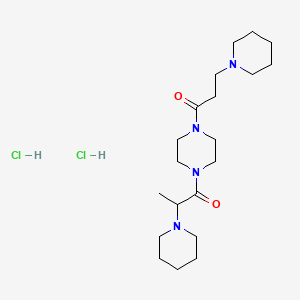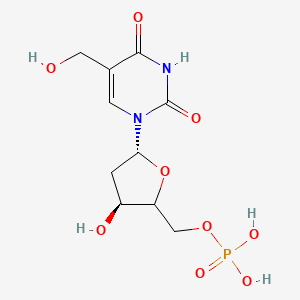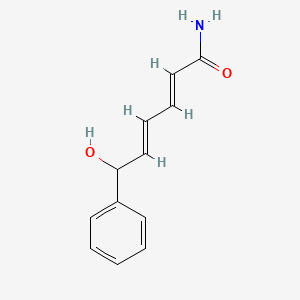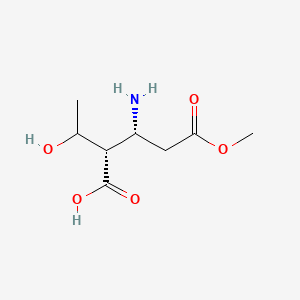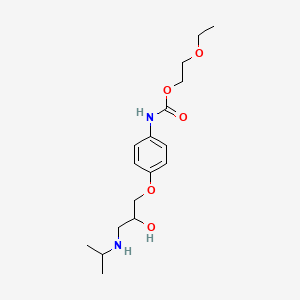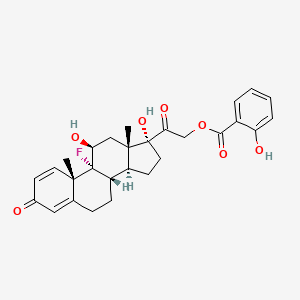
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in medical and scientific research due to its potent biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Fluorination: Introduction of the fluorine atom at the 9-alpha position.
Hydroxylation: Addition of hydroxyl groups at the 11-beta, 17-alpha, and 21 positions.
Salicylation: Esterification of the 21-hydroxyl group with salicylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding initiates a cascade of events leading to the modulation of gene expression. The primary molecular targets include inflammatory cytokines, enzymes involved in the inflammatory response, and other proteins that regulate immune function. The pathways involved are complex and include both genomic and non-genomic mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Prednisolone: 11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-salicylate is unique due to the presence of the salicylate ester at the 21 position, which can enhance its anti-inflammatory properties and alter its pharmacokinetic profile compared to other corticosteroids.
Propiedades
Número CAS |
68497-93-8 |
|---|---|
Fórmula molecular |
C28H31FO7 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C28H31FO7/c1-25-11-9-17(30)13-16(25)7-8-20-19-10-12-27(35,26(19,2)14-22(32)28(20,25)29)23(33)15-36-24(34)18-5-3-4-6-21(18)31/h3-6,9,11,13,19-20,22,31-32,35H,7-8,10,12,14-15H2,1-2H3/t19-,20-,22-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
FCSHKGYSUMKFNH-ZNLJJCQFSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=CC=C4O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
SMILES canónico |
CC12CC(C3(C(C1CCC2(C(=O)COC(=O)C4=CC=CC=C4O)O)CCC5=CC(=O)C=CC53C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
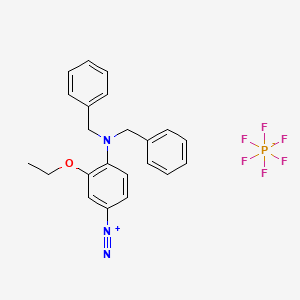
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
